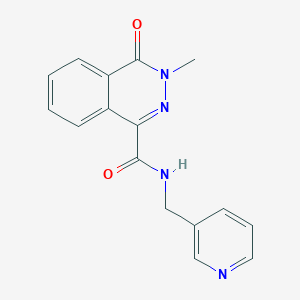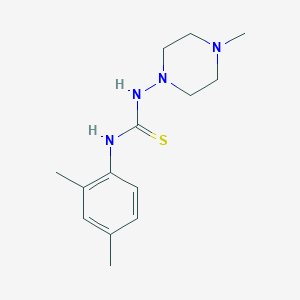
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide, also known as PH-797804, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first identified as a potential therapeutic target for inflammatory diseases and cancer due to its ability to inhibit the activation of p38 MAPK, which is involved in the regulation of cytokine production, cell proliferation, and apoptosis.
Mécanisme D'action
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide works by inhibiting the activation of p38 MAPK, which is a key regulator of inflammation, cell proliferation, and apoptosis. By blocking p38 MAPK, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide reduces the production of pro-inflammatory cytokines and chemokines, inhibits tumor cell growth, and promotes cell survival.
Biochemical and Physiological Effects:
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. In animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been shown to reduce inflammation and improve clinical symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide in lab experiments is its specificity for p38 MAPK inhibition, which allows for more precise targeting of this pathway. However, one limitation is that 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide may have off-target effects on other kinases, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide, including:
1. Investigating its therapeutic potential in other inflammatory diseases, such as multiple sclerosis and psoriasis.
2. Studying its effects on the immune system and its potential use as an immunomodulatory agent.
3. Exploring its potential as a therapeutic target for cancer, particularly in combination with other anti-cancer agents.
4. Investigating its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing more potent and selective inhibitors of p38 MAPK, based on the structure of 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide.
In conclusion, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide is a promising small molecule inhibitor of p38 MAPK with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide involves several steps, including the reaction of 2-chloro-4-methylpyridine with 2-aminobenzoic acid to form 2-(3-pyridinylmethyl)benzoic acid. This intermediate is then reacted with 1,2,3,4-tetrahydrophthalic anhydride to form 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide.
Applications De Recherche Scientifique
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. In preclinical studies, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has shown promising results in reducing inflammation, inhibiting tumor growth, and improving cognitive function.
Propriétés
IUPAC Name |
3-methyl-4-oxo-N-(pyridin-3-ylmethyl)phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-20-16(22)13-7-3-2-6-12(13)14(19-20)15(21)18-10-11-5-4-8-17-9-11/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPBMAQUYZODNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5693163.png)
![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5693181.png)
![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)



![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)
